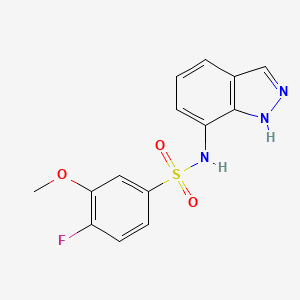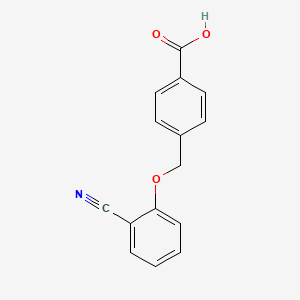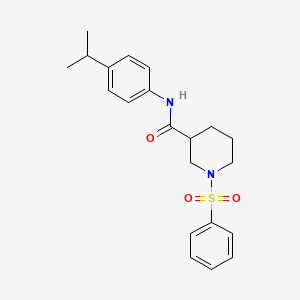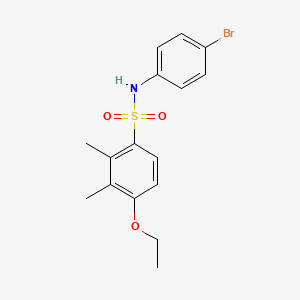
4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide
Vue d'ensemble
Description
4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has gained attention due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with 3-methoxybenzenesulfonyl chloride to form the intermediate 4-fluoro-N-(3-methoxybenzenesulfonyl)aniline. This intermediate is then cyclized with hydrazine hydrate to form the indazole ring, resulting in the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the suppression of cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide can be compared with other indazole derivatives, such as:
4-fluoro-1-methyl-1H-indazol-3-ylamine: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
N-(7-indazolyl)benzenesulfonamide derivatives: These compounds have been studied for their anticancer properties and show structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-fluoro-N-(1H-indazol-7-yl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3S/c1-21-13-7-10(5-6-11(13)15)22(19,20)18-12-4-2-3-9-8-16-17-14(9)12/h2-8,18H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBATMKEXOOMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-morpholinyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4224316.png)

![2-(benzylthio)-5-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B4224336.png)
![ethyl 4-amino-2-({2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4224341.png)

![methyl (4-{5-[(benzylamino)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl}-2-methoxyphenoxy)acetate](/img/structure/B4224366.png)
![2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4224370.png)
![2-(dibenzo[b,d]furan-2-yloxy)-1-phenylethanone](/img/structure/B4224380.png)
![acetic acid;N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]-3,5-dimethoxybenzamide](/img/structure/B4224381.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B4224396.png)
![2-[4-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone;hydrochloride](/img/structure/B4224400.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B4224403.png)
![N-[4-(2-chlorophenoxy)phenyl]-N'-methylthiourea](/img/structure/B4224417.png)

